Comparative MIC Data: Neomycin vs. Gentamicin and Kanamycin Against E. coli Expressing Aminoglycoside Resistance Enzymes
In a study evaluating the impact of heterologously expressed aminoglycoside-modifying enzymes on antibiotic susceptibility, neomycin demonstrated a distinct resistance profile compared to gentamicin and kanamycin against an *E. coli* strain. When the strain expressed the 16S rRNA methyltransferase KgmB (conferring pan-aminoglycoside resistance), the MIC for neomycin was 15 µg/mL, compared to >1000 µg/mL for gentamicin. Conversely, when the strain expressed the aminoglycoside phosphotransferase KamB, the MIC for neomycin was 200 µg/mL, while gentamicin's MIC was only 10 µg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *E. coli* expressing specific resistance enzymes |
|---|---|
| Target Compound Data | MIC for Neomycin: 15 µg/mL (strain with pQE-KgmB) and 200 µg/mL (strain with pQE-KamB) |
| Comparator Or Baseline | Gentamicin MIC: >1000 µg/mL (pQE-KgmB) and 10 µg/mL (pQE-KamB); Kanamycin MIC: >1000 µg/mL (pQE-KgmB) and 1000 µg/mL (pQE-KamB) |
| Quantified Difference | Neomycin MIC is >65-fold lower than gentamicin in the KgmB context, but 20-fold higher in the KamB context, demonstrating divergent susceptibility to different resistance mechanisms. |
| Conditions | Broth microdilution assay; *E. coli* BL21(DE3) transformed with pQE-30-derived vectors expressing specific aminoglycoside-modifying enzymes. |
Why This Matters
This differential susceptibility profile against specific resistance enzymes provides a critical rationale for selecting neomycin over gentamicin or kanamycin in molecular biology applications involving vectors with the *neo* resistance marker (e.g., *neo*/KanR cassettes) versus *aac* or *aph* markers conferring gentamicin/kanamycin resistance.
- [1] Cox G, et al. A platform for the discovery of new macrolide antibiotics. Nature. 2018;559(7715): 532-536 (Extended Data Table 1). View Source
